molecular formula C19H16FN3O3S B2416395 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-82-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

カタログ番号: B2416395
CAS番号: 688336-82-5
分子量: 385.41
InChIキー: PKFBQMAIUGQMBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 398.49 g/mol

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Kinases : The imidazole moiety is known for its ability to interact with various kinases, potentially leading to antiproliferative effects in cancer cells .
  • Antioxidant Activity : The presence of the dioxin ring structure may contribute to antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For instance:

  • Case Study 1 : A derivative with a similar scaffold demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction .
  • Case Study 2 : Another study reported that modifications on the imidazole ring enhanced selectivity towards cancer cells while reducing toxicity to normal cells .

Antimicrobial Activity

Research has suggested that compounds containing imidazole and dioxin moieties possess antimicrobial properties. For example:

  • Case Study 3 : A related compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerN-(2,3-dihydrobenzo[b][1,4]dioxin)Induction of apoptosis
Imidazole derivativesInhibition of cell proliferation
AntimicrobialImidazole-based compoundsBroad-spectrum antibacterial activity
Dioxin derivativesInhibition of bacterial growth

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thioacetamide and imidazole derivatives. The process can be optimized to yield high purity and specific structural conformations suitable for biological testing.

Anticancer Potential

Recent studies have indicated that compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit significant anticancer properties. For instance, derivatives have been screened against various cancer cell lines such as CCRF-CEM (leukemia), MDA-MB-435 (melanoma), and K-562 (leukemia). Some derivatives demonstrated cytotoxicity comparable to established anticancer drugs like bendamustine and chlorambucil .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineMID GI50 Value (μM)
Compound ACCRF-CEM2.09
BendamustineCCRF-CEM60
ChlorambucilCCRF-CEM52

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on enzymes relevant to metabolic disorders. For example, screening against α-glucosidase and acetylcholinesterase has shown promise in targeting Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table 2: Enzyme Inhibition Results

EnzymeCompound TestedInhibition (%)
α-glucosidaseN-(...)-acetamide45
AcetylcholinesteraseN-(...)-acetamide50

Neurological Disorders

The potential application of this compound in treating neurological disorders stems from its ability to inhibit acetylcholinesterase. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, which can enhance cognitive functions impaired in conditions like Alzheimer's Disease.

Diabetes Management

The inhibition of α-glucosidase suggests that this compound could be beneficial in managing postprandial blood glucose levels in diabetic patients. By slowing carbohydrate digestion and absorption, it may help maintain better glycemic control.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds derived from the same chemical framework. For example:

  • A study published in MDPI highlighted the synthesis of various derivatives that exhibited promising anticancer activity against multiple cell lines .
  • Another research effort focused on the development of PARP inhibitors from related compounds, showcasing their potential in cancer therapy .

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-13-1-4-15(5-2-13)23-8-7-21-19(23)27-12-18(24)22-14-3-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBQMAIUGQMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。